4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide
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Overview
Description
4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes an ethoxy group, a hydroxycyclohexenyl group, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Ethoxy Group: This can be achieved through an ethylation reaction using ethyl iodide and a suitable base.
Introduction of the Hydroxycyclohexenyl Group: This step involves the cyclization of a suitable precursor, followed by hydroxylation.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its sulfonamide group.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity. The hydroxycyclohexenyl group may also play a role in binding to specific receptors or proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-[(1-hydroxycyclohexyl)methyl]-3-methylbenzene-1-sulfonamide: Lacks the double bond in the cyclohexenyl group.
4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-carboxamide: Contains a carboxamide group instead of a sulfonamide group.
Uniqueness
4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide is unique due to the presence of both the hydroxycyclohexenyl and sulfonamide groups, which confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-3-21-15-8-7-14(11-13(15)2)22(19,20)17-12-16(18)9-5-4-6-10-16/h5,7-9,11,17-18H,3-4,6,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHYUMCXWTWFAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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